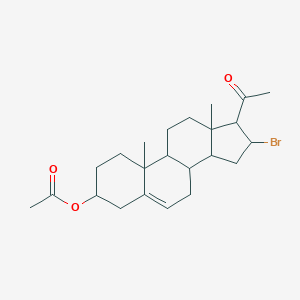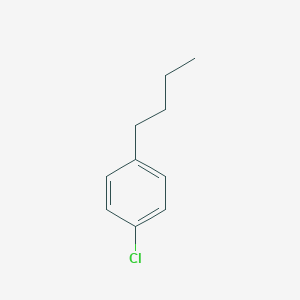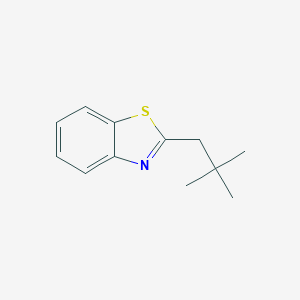
Methyl thioacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl thioacetimidate, also known as methyl 2-imino-3-(methylthio)butyrate, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound has been extensively studied for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl thioacetimidate thioacetimidate is not fully understood, but it is believed to act as a nucleophile in various reactions. It can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound thioacetimidate. However, it has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Methyl thioacetimidate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used as a key intermediate in the synthesis of various organic compounds. However, it also has several limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on Methyl thioacetimidate thioacetimidate. One potential area of research is the development of new synthetic methods for the compound. Another potential area of research is the exploration of its potential applications in catalysis and asymmetric synthesis. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound thioacetimidate.
Synthesis Methods
Methyl thioacetimidate can be synthesized through various methods, including the reaction of this compound 2-bromo-3-Methyl thioacetimidatebutyrate and thioacetamide, or the reaction of this compound 2-chloro-3-Methyl thioacetimidatebutyrate and potassium thioacetate. The latter method is preferred due to its higher yield and lower toxicity. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified through distillation or recrystallization.
Scientific Research Applications
Methyl thioacetimidate has been widely used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential applications in the field of catalysis, where it can be used as a ligand for metal catalysts. This compound has been shown to exhibit unique properties that make it a promising candidate for various applications.
properties
CAS RN |
17572-18-8 |
|---|---|
Molecular Formula |
C3H7NS |
Molecular Weight |
89.16 g/mol |
IUPAC Name |
methyl ethanimidothioate |
InChI |
InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3 |
InChI Key |
YYKXMTXALJYVCN-UHFFFAOYSA-N |
SMILES |
CC(=N)SC |
Canonical SMILES |
CC(=N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)




